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Compound of Interest

Compound Name: Azithromycin E

Cat. No.: B1376122

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial
reference standards for Azithromycin E, also known as Azithromycin Impurity E. This
document details the identity, analytical methodologies, and acceptance criteria as specified in
major pharmacopeias, offering a critical resource for quality control, analytical development,
and regulatory submission processes.

Introduction to Azithromycin E

Azithromycin E is a known related substance of Azithromycin, a widely used macrolide
antibiotic.[1] As an impurity, its presence and quantity in Azithromycin drug substances and
products are strictly controlled by pharmacopeial standards to ensure the safety and efficacy of
the therapeutic agent. The establishment and use of a well-characterized reference standard
for Azithromycin E are fundamental for accurate analytical determination.

Identity and Physicochemical Properties

Azithromycin E is chemically defined as 3'-(N,N-didemethyl)azithromycin or Amino
Azithromycin.[2][3] Its key identifiers and properties are summarized in the table below.
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Parameter Value Reference

(2R,3S,4R,5R,8R,10R,11R,12
S,13S,14R)-11-[(3-Amino-
3,4,6-trideoxy-p-D-xylo-
hexopyranosyl)oxy]-13-[(2,6-
dideoxy-3-C-methyl-3-O-
Chemical Name methyl-a-L-ribo-
hexopyranosyl)oxy]-2-ethyl-
3,4,10-trihydroxy-
3,5,6,8,10,12,14-heptamethyl-
1-oxa-6-azacyclopentadecan-

15-one

Azithromycin Impurity E, 3'-
Synonyms (N,N-didemethyl)azithromycin, [2]
Amino Azithromycin

CAS Number 612069-27-9

Molecular Formula C36H68N2012
Molecular Weight 720.93 g/mol
Appearance White to Off-White Solid
Purity Typically >95%

Pharmacopeial Analytical Methods

The control of Azithromycin E is mandated by major pharmacopeias, primarily the European
Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Both outline specific
liquid chromatography (HPLC) methods for the determination of related substances in
Azithromycin.

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia specifies a liquid chromatography method for the analysis of
Azithromycin and its impurities. The details of the method pertinent to Azithromycin E are
presented below.
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European Pharmacopoeia (Ph. Eur.)

Parameter .
Specification
Octadecylsilyl vinyl polymer for chromatography
Column
R (5 pm), 0.25 m x 4.6 mm
Mix 60 volumes of acetonitrile R1 and 40
) volumes of a 6.7 g/L solution of dipotassium
Mobile Phase ) )
hydrogen phosphate R adjusted to pH 11.0 with
a 560 g/L solution of potassium hydroxide R.
Flow Rate 1.0 mL/min
Detection Spectrophotometer at 210 nm
Injection Volume 10 uL
Run Time 1.5 times the retention time of azithromycin

) ) ) ) About 0.43 (retention time of azithromycin =
Relative Retention Time of Impurity E ]
about 10 min)

Not more than 0.5 times the area of the principal
Acceptance Criteria for Impurity E peak in the chromatogram obtained with the

reference solution (a) (0.5 per cent)

United States Pharmacopeia (USP) Method

The United States Pharmacopeia addresses Azithromycin E under the name 3'-(N,N-
Didemethyl)azithromycin (aminoazithromycin) in the "Related compounds" test for Azithromycin
Tablets and Azithromycin for Injection.
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United States Pharmacopeia (USP)

Parameter .
Specification

Column 4.6-mm x 25-cm; 5-um packing L1 or L67
Gradient elution with a mixture of buffer (dibasic
potassium phosphate or monobasic ammonium

) phosphate at alkaline pH) and organic solvents

Mobile Phase o )
(acetonitrile and methanol). The exact gradient
profile varies depending on the specific
monograph (e.g., Azithromycin for Injection).

Flow Rate Typically 1.0 mL/min

) UV at 210 nm or Amperometric electrochemical

Detection .
detection

Column Temperature 40°C to 60°C

Relative Retention Time of 3'-(N,N-
About 0.34

Didemethyl)azithromycin

Acceptance Criteria for 3'-(N,N-
Not more than 0.5%

Didemethyl)azithromycin

Experimental Protocols
European Pharmacopoeia - Related Substances Test

Objective: To identify and quantify Azithromycin Impurity E and other related substances in the

drug substance.

Materials:

Azithromycin substance to be examined

Azithromycin CRS (Primary Reference Standard)

Azithromycin for peak identification CRS (containing specified impurities)

Acetonitrile R1
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e Dipotassium hydrogen phosphate R

e Potassium hydroxide solution (560 g/L) R

e Water R

Chromatographic System:

» Refer to the table in section 3.1 for detailed parameters.
Procedure:

o Mobile Phase Preparation: Prepare a 6.7 g/L solution of dipotassium hydrogen phosphate R
and adjust the pH to 11.0 with the potassium hydroxide solution. Mix 40 volumes of this
solution with 60 volumes of acetonitrile R1.

o Test Solution Preparation: Dissolve 53.0 mg of the substance to be examined in 2 mL of
acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

o Reference Solution (a) Preparation: Dissolve 53.0 mg of Azithromycin CRS in 2 mL of
acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

o Reference Solution (c) for Peak Identification: Dissolve the contents of a vial of Azithromycin
for peak identification CRS (containing impurity E) in 1.0 mL of the mobile phase.

o Chromatography: Inject the specified volumes of the test and reference solutions into the
chromatograph.

o System Suitability: The resolution between the peaks due to impurity A and azithromycin in
the chromatogram obtained with the reference solution (b) should be a minimum of 3.0.

e Impurity ldentification: Use the chromatogram supplied with the Azithromycin for peak
identification CRS and the chromatogram of reference solution (c) to identify the peak
corresponding to Impurity E.

o Calculation: Calculate the percentage of Impurity E in the substance to be examined by
comparing the peak area of Impurity E in the test solution to the peak area of azithromycin in
reference solution (a).
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United States Pharmacopeia - Organic Impurities (for
Azithromycin Tablets)

Objective: To determine the amount of 3'-(N,N-Didemethyl)azithromycin and other organic
iImpurities in Azithromycin Tablets.

Materials:

Azithromycin Tablets

e USP Azithromycin RS

o USP Azithromycin Related Compound F RS
e USP Desosaminylazithromycin RS

» Acetonitrile

e Methanol

e Monobasic ammonium phosphate

e Ammonium hydroxide

o Water

Chromatographic System:

o Refer to the table in section 3.2 for general parameters. The specific gradient and solutions
are detailed in the official monograph.

Procedure:
¢ Solution Preparation (General Outline):
o Solution A: Water and ammonium hydroxide (e.g., 2000:1.2).

o Solution B: Acetonitrile, methanol, and ammonium hydroxide (e.g., 1800:200:1.2).
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o Mobile Phase: A gradient mixture of Solution A and Solution B.

o Diluent: A mixture of methanol, acetonitrile, and a buffer solution (e.g., monobasic
ammonium phosphate at pH 10.0).

o Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent.

o System Suitability Solution: Prepare a solution containing USP Azithromycin Related
Compound F RS and USP Desosaminylazithromycin RS in the diluent.

o Sample Solution: Prepare a solution from powdered Azithromycin Tablets in the diluent.
o Chromatography: Inject the specified volumes of the solutions into the chromatograph.

o System Suitability: The system is suitable if the resolution between desosaminylazithromycin
and azithromycin related compound F is not less than 1.0, and the relative standard
deviation for replicate injections of the Standard solution is not more than 2.0%.

o Calculation: Calculate the percentage of each impurity using the provided formula in the
monograph, which takes into account the peak responses, concentrations, and relative
response factors.

Visualizations
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Sample and Standard Preparation
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l
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Caption: Analytical workflow for the quantification of Azithromycin E.

Azithromycin E

Azithromycin is a related substance of

(3'-(N,N-didemethyl)azithromycin)
Impurity

(Active Pharmaceutical Ingredient)
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Caption: Relationship between Azithromycin and Azithromycin E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pharmacopeial Reference Standards for Azithromycin
E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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azithromycin-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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